3-Fluoro-2-methylbenzoic acid
Overview
Description
3-Fluoro-2-methylbenzoic acid is a fluorinated benzoic acid derivative with the chemical formula C8H7FO2 and a molecular weight of 154.14 g/mol . It is a white powder with a melting point of 158-160°C . This compound is used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and liquid crystals .
Mechanism of Action
Target of Action
3-Fluoro-2-methylbenzoic acid is a fluorinated benzoic acid building block . It is used as a synthesis intermediate for active pharmaceutical ingredients (APIs) and liquid crystals
Mode of Action
It is known that the compound can be used to synthesize acetoxy-methylbenzoic anhydride, which demonstrates antibiotic activity . This suggests that the compound may interact with bacterial cells, possibly inhibiting their growth or reproduction.
Biochemical Pathways
This compound can be used to obtain diarylmethanes through Friedel-Crafts acylation, followed by a reduction reaction . Diarylmethanes are novel building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used to treat type 2 diabetes by preventing the kidneys from reabsorbing glucose back into the blood.
Result of Action
It is known that the compound can be used to synthesize acetoxy-methylbenzoic anhydride, which demonstrates antibiotic activity . This suggests that the compound may have antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-2-methylbenzoic acid can be synthesized through several methods. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method involves the Friedel-Crafts acylation of fluorotoluene followed by oxidation .
Industrial Production Methods
In industrial settings, this compound is often produced by the fluorination of methylbenzoic acid derivatives. The process typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or aldehydes.
Substitution: Forms nitro or halogenated derivatives.
Scientific Research Applications
3-Fluoro-2-methylbenzoic acid is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxybenzoic acid
- 2-Fluoro-5-methylbenzoic acid
- 5-Fluoro-2-methylbenzoic acid
Uniqueness
3-Fluoro-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The meta-positioning of the carboxylic acid and fluorine atoms makes it a valuable scaffold for synthesizing bent-core liquid crystals and other specialized materials .
Properties
IUPAC Name |
3-fluoro-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKZAIHFVHJGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289271 | |
Record name | 3-Fluoro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699-90-1 | |
Record name | 3-Fluoro-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 699-90-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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